molecular formula C55H100O6 B3026140 [1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate

Cat. No.: B3026140
M. Wt: 857.4 g/mol
InChI Key: KGLAHZTWGPHKFF-TUBMDRDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol involves the esterification of glycerol with palmitic acid, elaidic acid, and linoleic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of enzymatic catalysis to achieve higher specificity and yield. Lipase enzymes are often employed to catalyze the esterification process, which can be carried out at lower temperatures and under milder conditions compared to chemical catalysis .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol can undergo various chemical reactions, including:

    Oxidation: The unsaturated fatty acid chains (elaidic acid and linoleic acid) can be oxidized to form hydroperoxides and other oxidation products.

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and free fatty acids.

    Transesterification: The compound can undergo transesterification reactions with other alcohols or fatty acids, leading to the formation of new triacylglycerols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Transesterification: Methanol or ethanol can be used as alcohols in the presence of a base catalyst such as sodium methoxide or potassium hydroxide.

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Glycerol and free fatty acids (palmitic acid, elaidic acid, and linoleic acid).

    Transesterification: New triacylglycerols and glycerol.

Scientific Research Applications

1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol has several scientific research applications, including:

    Lipid Metabolism Studies: It is used as a model compound to study lipid metabolism and the enzymatic processes involved in the breakdown and synthesis of triacylglycerols.

    Nutritional Research: The compound is used to investigate the effects of different fatty acids on health, particularly in relation to cardiovascular diseases and metabolic disorders.

    Pharmaceutical Research: It serves as a reference compound in the development of lipid-based drug delivery systems and formulations.

    Industrial Applications: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol involves its metabolism by lipase enzymes, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then undergo further metabolic processes, such as β-oxidation, to produce energy. The compound also interacts with cellular membranes, influencing membrane fluidity and function .

Comparison with Similar Compounds

Uniqueness: 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol is unique due to the presence of elaidic acid, a trans fatty acid, at the sn-2 position. This configuration affects the compound’s physical and chemical properties, such as melting point and oxidative stability, making it distinct from other triacylglycerols containing cis fatty acids .

Properties

IUPAC Name

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLAHZTWGPHKFF-TUBMDRDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H100O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Reactant of Route 4
Reactant of Route 4
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Reactant of Route 5
Reactant of Route 5
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate
Reactant of Route 6
Reactant of Route 6
[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.